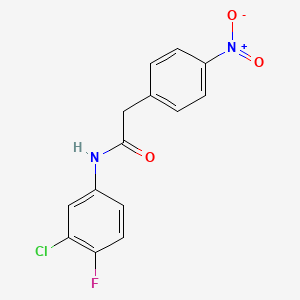![molecular formula C14H12N2O2S2 B5723280 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as ACTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves its ability to induce apoptosis, or programmed cell death, in cancer cells. N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which ultimately triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi. N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its potential toxicity to normal cells. This requires careful consideration when designing experiments and interpreting results.
Future Directions
There are several future directions for the study of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One potential area of research is the development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide-based cancer therapies. Another potential area of research is the study of the antioxidant activity of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide to normal cells and to develop strategies to mitigate this toxicity.
Conclusion:
In conclusion, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, or N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potent cytotoxic activity against cancer cells, anti-inflammatory activity, and antioxidant activity make it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, its potential toxicity to normal cells requires careful consideration when designing experiments and interpreting results. Further studies are needed to investigate the potential applications of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in various areas of scientific research.
Synthesis Methods
The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction between 4-acetyl aniline and thiophene-2-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained in the form of a yellow powder.
Scientific Research Applications
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of application is in the field of cancer research. N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to exhibit potent cytotoxic activity against various cancer cells, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9(17)10-4-6-11(7-5-10)15-14(19)16-13(18)12-3-2-8-20-12/h2-8H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXOVVFVJREGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-acetylphenyl)carbamothioyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)


![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)




![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)